molecular formula C11H16N2O3S B5492554 4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid

Cat. No.: B5492554
M. Wt: 256.32 g/mol
InChI Key: LTEGOGTWQQWAHO-UHFFFAOYSA-N
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Description

4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of 4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with a suitable acylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the sulfur or nitrogen atoms can be targeted by electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar compounds to 4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid include other thiazole derivatives, such as:

  • 4-tert-butyl-1,3-thiazol-2-amine
  • 2-amino-4-tert-butylthiazole
  • 4-tert-butyl-1,3-thiazol-2-ylamine These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)7-6-17-10(12-7)13-8(14)4-5-9(15)16/h6H,4-5H2,1-3H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEGOGTWQQWAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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